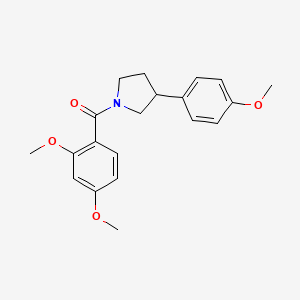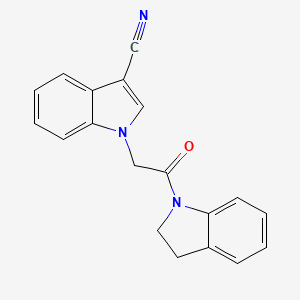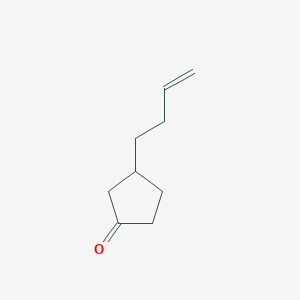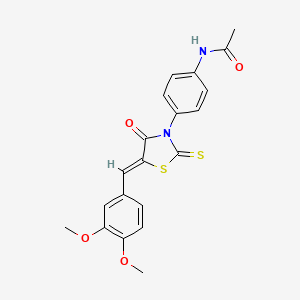![molecular formula C13H16ClNO2 B2977311 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride CAS No. 2177264-88-7](/img/structure/B2977311.png)
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique fused ring structure
Applications De Recherche Scientifique
Chemistry: In chemistry, spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and structural similarity to important pharmacophore centers make it a valuable component in drug design and material science.
Mécanisme D'action
Target of Action
It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been used in drug design processes against cancer cells, microbes, and various diseases . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .
Mode of Action
Compounds with similar structures have shown to interact with their targets leading to various biological effects .
Biochemical Pathways
Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
Compounds with similar structures have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common approach is the iridium-catalyzed allylic dearomatization and stereospecific migration, which allows for the enantioselective synthesis of spirocyclic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Spiro[cyclopentane-1,3'-indoline]-2'-carboxylic acid hydrochloride
Spiro[cyclopentane-1,3'-pyrrolidine]-5'-carboxylic acid hydrochloride
Spiro[cyclopentane-1,3'-quinoline]-5'-carboxylic acid hydrochloride
Uniqueness: Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride stands out due to its specific structural features and biological activities. Its unique spirocyclic framework and potential antioxidant properties make it distinct from other similar compounds.
Propriétés
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOELWKCUYAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2977229.png)
![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)


![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2977238.png)
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)
![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANE-1-SULFONAMIDE](/img/structure/B2977248.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)
